
10-Methylundecanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylundecanol-d7 is a deuterated analog of 10-Methylundecanol, with the molecular formula C12H19D7O and a molecular weight of 193.38 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
Preparation Methods
The synthesis of 10-Methylundecanol-d7 typically involves the deuteration of 10-Methylundecanol. This process can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods often involve the hydrogenation of deuterated intermediates under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Chemical Reactions Analysis
10-Methylundecanol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alkanes .
Scientific Research Applications
10-Methylundecanol-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Research: It allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 10-Methylundecanol-d7 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
10-Methylundecanol-d7 can be compared with other similar compounds such as:
Properties
CAS No. |
1794760-17-0 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
193.382 |
IUPAC Name |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3/i1D3,2D3,12D |
InChI Key |
NQDZCRSUOVPTII-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCCO |
Synonyms |
10-Methyl-1-undecanol-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


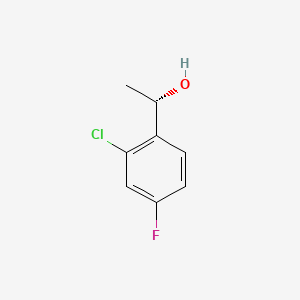
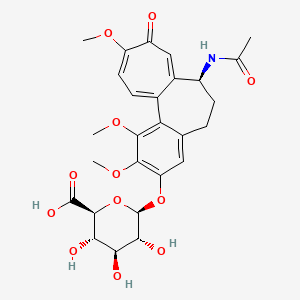

![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)

![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
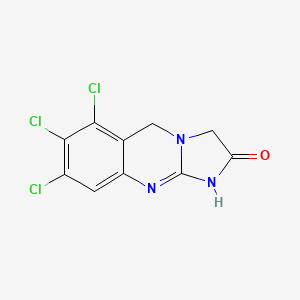
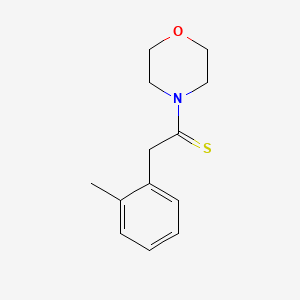
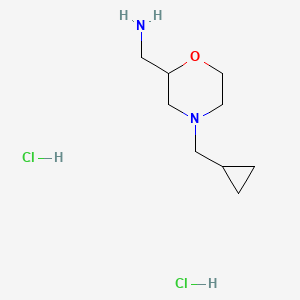
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)

